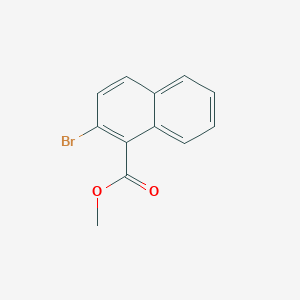
Methyl 2-bromo-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-1-naphthoate is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methoxycarbonyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-1-naphthoate can be synthesized through the esterification of 2-bromo-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to yield the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium iodide in acetone to form methyl 2-iodo-1-naphthoate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Methyl 2-iodo-1-naphthoate.
Reduction: 2-bromo-1-naphthalenemethanol.
Oxidation: 2-bromo-1-naphthoic acid.
Scientific Research Applications
Methyl 2-bromo-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-bromo-1-naphthoate exerts its effects depends on its chemical reactivity. The bromine atom and ester group make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Methyl 1-bromo-2-naphthoate: Similar structure but with different substitution pattern.
Methyl 6-bromo-2-naphthoate: Another isomer with bromine at the sixth position.
2-Bromo-1-naphthoic acid: The acid precursor of methyl 2-bromo-1-naphthoate.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
methyl 2-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3 |
InChI Key |
MFRZNVQARMZPFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


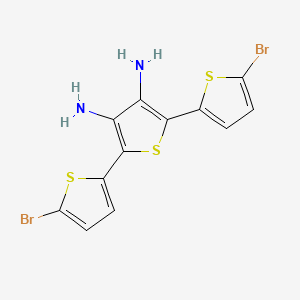
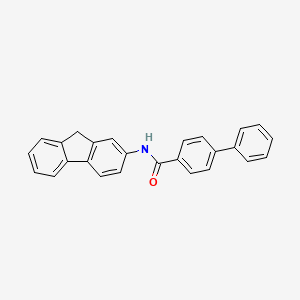
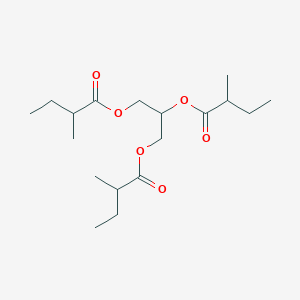
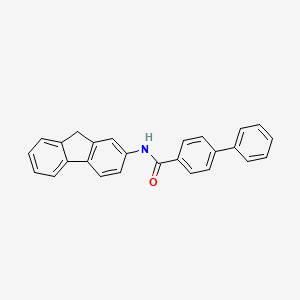
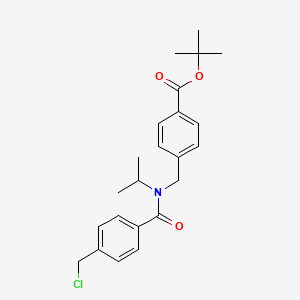
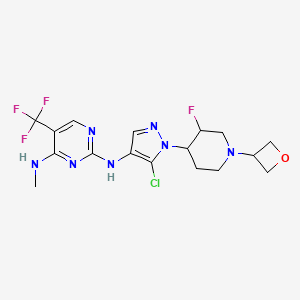

![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
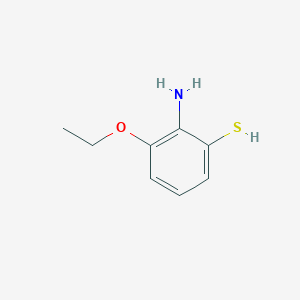
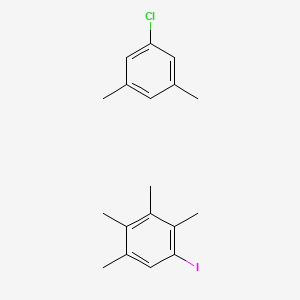

![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
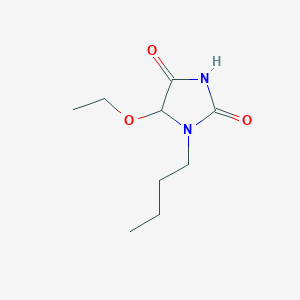
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
